
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
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Description
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H30FNO4S and its molecular weight is 447.57. The purity is usually 95%.
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Biological Activity
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24FNO3S
- Molecular Weight : 357.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The presence of the piperidine moiety suggests potential interactions with central nervous system (CNS) targets, while the fluorophenoxy group may enhance lipophilicity, improving membrane permeability.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that similar piperidine derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 2 to >100 μM .
Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |
---|---|---|
3g | 2 | >100 |
Ciprofloxacin | 4 | 0.8 |
Antiviral Activity
The compound's structural analogs have been evaluated for antiviral properties, particularly against HIV and other viruses:
- Case Study : In vitro studies showed that certain piperidine derivatives exhibited moderate protection against CVB-2 and HSV-1, with cytotoxic concentrations (CC50) around 92 μM in Vero cells .
Anticancer Potential
Preliminary studies suggest that compounds containing similar structural features may also possess anticancer properties:
- Mechanism : The sulfonamide group is known to interact with various enzymes involved in cell proliferation and apoptosis pathways, potentially leading to cancer cell death.
Pharmacological Studies
Several pharmacological evaluations have been conducted to assess the efficacy and safety profile of compounds similar to this compound.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:
- Animal Models : Studies using rodent models have shown that compounds with similar structures can modulate inflammatory responses and exhibit analgesic effects.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FNO4S/c1-18(2)17-31(28,29)23-12-14-26(15-13-23)24(27)11-6-19-4-3-5-22(16-19)30-21-9-7-20(25)8-10-21/h3-5,7-10,16,18,23H,6,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSNXFICIHSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.